molecular formula C8H7ClN2 B3211882 2-Chloro-4-(methylamino)benzonitrile CAS No. 1094493-82-9

2-Chloro-4-(methylamino)benzonitrile

Cat. No. B3211882
CAS RN: 1094493-82-9
M. Wt: 166.61 g/mol
InChI Key: JFJSHGODRXQSIZ-UHFFFAOYSA-N
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Description

“2-Chloro-4-(methylamino)benzonitrile” is an organic compound . It is a derivative of benzonitrile . The IUPAC name of this compound is "this compound" .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7ClN2 . The InChI code for this compound is "1S/C8H7ClN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3" .


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 166.61 . The compound is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Quinoline Derivatives : 2-(methylamino)benzonitrile is used in the synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylates, which are valuable in medicinal chemistry (Kobayashi et al., 1997).
  • Cyclotrimerization Inhibition : It also plays a role in inhibiting the cyclotrimerization of benzonitrile, a reaction important in the production of certain polymers and industrial compounds (Davies et al., 1997).
  • Intermediate in HIV-1 Inhibitors : As an intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, it has significance in antiviral drug development (Ju Xiu-lia, 2015).

Catalysis and Chemical Transformation

  • Montmorillonite Clay Catalysis : In catalysis, Montmorillonite K10 clay uses benzonitrile derivatives for converting esters into nitriles and amides, showcasing its role in green chemistry applications (Wali et al., 1998).
  • Photophysical Properties : Studies on thermally activated internal conversion of aminobenzonitriles, including 4-(methylamino)benzonitrile, provide insights into their photophysical properties, crucial in the design of optical materials (Druzhinin et al., 2003).

Environmental and Biochemical Studies

  • Fungal Degradation of Aromatic Nitriles : In environmental biochemistry, fungi like Fusarium solani use benzonitrile as a carbon and nitrogen source, implying potential applications in bioremediation (Harper, 1977).

Material Science

  • Polymer Synthesis : 2-Chloro-4-(methylamino)benzonitrile derivatives are utilized in the synthesis of polyamides and poly(amide-imide)s, indicating its importance in the development of high-performance polymers (Saxena et al., 2003).

Safety and Hazards

“2-Chloro-4-(methylamino)benzonitrile” is considered hazardous . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-(methylamino)benzonitrile are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information about how such factors affect this compound is currently unavailable .

properties

IUPAC Name

2-chloro-4-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJSHGODRXQSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094493-82-9
Record name 2-chloro-4-(methylamino)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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